3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Medicinal Chemistry Scaffold Diversity Screening Library Design

3-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-39-0) is a synthetic heterocyclic small molecule (C19H11ClN2O2S2, MW 398.88 g/mol) that embeds three pharmacophoric substructures within a single scaffold: a 3-chloro-benzo[b]thiophene-2-carboxamide core linked via a carboxamide bridge to a fused 4H-chromeno[4,3-d]thiazole bicyclic system. This compound belongs to the broader class of thiazole-carboxamide derivatives, a family extensively claimed in patents for anticancer applications (e.g., US20110044940A1).

Molecular Formula C19H11ClN2O2S2
Molecular Weight 398.88
CAS No. 681162-39-0
Cat. No. B2733704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
CAS681162-39-0
Molecular FormulaC19H11ClN2O2S2
Molecular Weight398.88
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
InChIInChI=1S/C19H11ClN2O2S2/c20-15-11-6-2-4-8-13(11)25-17(15)18(23)22-19-21-16-10-5-1-3-7-12(10)24-9-14(16)26-19/h1-8H,9H2,(H,21,22,23)
InChIKeyGKIHRCZLXONWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-39-0): Procurement-Relevant Compound Profile for Screening Library Selection


3-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-39-0) is a synthetic heterocyclic small molecule (C19H11ClN2O2S2, MW 398.88 g/mol) that embeds three pharmacophoric substructures within a single scaffold: a 3-chloro-benzo[b]thiophene-2-carboxamide core linked via a carboxamide bridge to a fused 4H-chromeno[4,3-d]thiazole bicyclic system . This compound belongs to the broader class of thiazole-carboxamide derivatives, a family extensively claimed in patents for anticancer applications (e.g., US20110044940A1) [1]. Published quantitative bioactivity data for this precise compound are presently limited to computational predictions and class-level extrapolations . Its primary value proposition for procurement lies in the unique juxtaposition of the 10π-electron benzothiophene system with the oxygen-bridged chromeno-thiazole tricyclic core, a structural motif that is underrepresented in commercial screening collections relative to simpler benzothiazole or monocyclic thiazole analogs [2].

Why Generic Substitution of 3-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide with Simpler Thiazole Analogs Carries Scientific Risk


Across the chromeno-thiazole and benzothiophene-carboxamide chemical space, subtle structural variations produce divergent biological profiles that cannot be predicted from core scaffold identity alone. In the benzo[b]thiophenyl-chromone series, swapping the 5-hydroxy for a 3-hydroxy substituent shifts the intracellular target from tubulin (G2/M arrest) to topoisomerase I (G1/S arrest), yielding IC50 values that differ by orders of magnitude against the same tumor cell lines [1]. Similarly, in the tricyclic thiazole angiogenesis inhibitor series, two structurally superimposable scaffolds—4H-thiochromeno[4,3-d]thiazol-2-amine and 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine—produced low-micromolar inhibitors with distinct antiangiogenic profiles despite their apparent similarity [2]. The target compound CAS 681162-39-0 is structurally differentiated from the simpler analog WAY-304671 (N-(benzo[d]thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide; CAS 330837-95-1) by the replacement of a monocyclic benzothiazole with a fused 4H-chromeno[4,3-d]thiazole tricycle, a modification that introduces an oxygen heteroatom and a 6-membered pyran ring anticipated to alter hydrogen-bonding capacity, conformational flexibility, and π-stacking geometry . These differences are sufficient to preclude reliable extrapolation of activity, selectivity, or ADMET properties from one scaffold to the other without experimental verification.

Quantitative Differentiation Evidence for CAS 681162-39-0 vs. Closest Structural Analogs: A Comparator-Anchored Assessment


Scaffold Complexity and Heteroatom Density Differentiation vs. the Minimal Thiazole Analog CAS 304882-77-7

The target compound possesses a 4H-chromeno[4,3-d]thiazole fused tricycle (comprising chromene + thiazole rings) in place of the unsubstituted monocyclic thiazole found in 3-chloro-N-(thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 304882-77-7). This structural expansion adds one oxygen heteroatom and a 6-membered pyran ring, increasing the heavy atom count from 18 to 25 and the topological polar surface area (tPSA) differential compared to the minimal analog . In chromone-thiazole hybrid series, the introduction of the chromone oxygen has been associated with enhanced CK2 kinase inhibition (compound 5i: IC50 = 0.08 μM) relative to non-chromone thiazole comparators that lacked this oxygen [1].

Medicinal Chemistry Scaffold Diversity Screening Library Design

Chromeno-Thiazole Core: Anticancer Class-Level Activity Benchmarking vs. Published Tricyclic Thiazole Derivatives

While no direct cytotoxicity data exist for CAS 681162-39-0, the structurally related 4H-chromeno[4,3-d][1,3]thiazol-2-amine core scaffold has demonstrated reproducible anticancer activity in cell-based assays. Derivatives of this core exhibited GI50 values in the range of 37.9–57.1 μM against HeLa cervical carcinoma cells in Sulforhodamine B (SRB) assays, with the most active derivative (CHR 3) achieving an MIC of 30 μg/mL against Bacillus subtilis . In a related chemotype, seven chromeno[4′,3':4,5]thiopyrano[2,3-d]thiazole derivatives were screened across mammalian leukemia, breast adenocarcinoma, and glioblastoma lines, yielding differential cytotoxicity profiles that confirmed the scaffold's capacity to discriminate between tumor types [1].

Anticancer Activity Cytotoxicity Assay Structure-Activity Relationship

3-Chloro-benzo[b]thiophene-2-carboxamide Substructure: Comparative BindingDB Affinity Profiling vs. Thiadiazole and Thiazole Congeners

The 3-chloro-benzo[b]thiophene-2-carboxamide substructure shared by the target compound has been profiled in BindingDB across multiple enzyme targets. A closely related analog, 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzo[b]thiophene-2-carboxamide (BDBM81018), demonstrated IC50 values of 6.44 × 10³ nM against Plasmodium falciparum glucose-6-phosphate dehydrogenase and 6.79 × 10⁴ nM against the human ortholog [1]. Another analog containing a thiochromeno-thiazole core (BDBM34700) showed IC50 > 5.0 × 10⁴ nM against human mannose-6-phosphate isomerase [2]. These data indicate that while the 3-chloro-benzothiophene-2-carboxamide moiety alone does not confer nanomolar potency, it provides a synthetically tractable vector for introducing diverse heterocyclic amine partners that modulate target selectivity.

Enzyme Inhibition BindingDB Affinity Target Engagement

Chromeno-Thiazole vs. Indeno-Thiazole Isosteric Replacement: Comparative Structural Analysis with CAS 681162-40-3

The indeno-thiazole analog 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-40-3) replaces the chromene oxygen of the target compound with a methylene group, creating a direct structural comparator. This analog has been investigated as an inhibitor of the SARS-CoV-2 3CL protease (3-chymotrypsin-like cysteine protease), a validated antiviral target . The key physico-chemical difference is the substitution of the chromene O (H-bond acceptor) with an indeno CH2 (hydrophobic), which alters both the hydrogen-bonding pharmacophore and the logP. The chromeno analog (CAS 681162-39-0) is predicted to have ~1–2 log units lower lipophilicity due to the oxygen atom, favoring aqueous solubility at the potential expense of membrane permeability [1].

Isosteric Replacement Scaffold Hopping Antiviral Drug Discovery

Kinase Inhibition Potential of Chromone-Thiazole Hybrids: Class-Level Inference for Target Compound Selectivity Profiling

Benzothiazole and chromone hybrid derivatives have been developed as ATR kinase inhibitors, a master regulator of the DNA damage response (DDR) pathway with direct relevance to oncology [1]. In a systematic SAR study, compounds 7h and 7l bearing chromone and thiazole motifs demonstrated enhanced potency compared to analogs lacking the chromone oxygen, with compound 7l exhibiting the best IC50 values across multiple cancer cell lines [1]. While the target compound CAS 681162-39-0 has not been profiled against ATR or any other kinase, its chromeno[4,3-d]thiazole core structurally resembles the pharmacophore identified in this study, suggesting that kinase panel screening may be a productive primary assay strategy for hit identification.

Kinase Inhibition ATR Kinase DNA Damage Response

Recommended Research Application Scenarios for 3-Chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-39-0) Based on Available Evidence


Diversity-Oriented Screening Library Expansion with an Underrepresented Tricyclic Chemotype

CAS 681162-39-0 is appropriate for inclusion in diversity-oriented screening collections where scaffold novelty is a primary selection criterion. Its 4H-chromeno[4,3-d]thiazole tricyclic core is structurally distinct from the benzothiazole and monocyclic thiazole scaffolds that dominate commercial libraries, offering a differentiated pharmacophore for both phenotypic and target-based screening cascades . The scaffold's oxygen heteroatom provides an additional hydrogen-bond acceptor relative to the indeno-thiazole isostere (CAS 681162-40-3), which may be critical for engaging polar residues in target binding pockets [1]. Procurement of both the chromeno and indeno analogs as a matched pair is recommended for initial SAR exploration.

Kinase Inhibitor Lead Generation Leveraging Chromone-Thiazole Pharmacophore Precedent

Given the documented ATR kinase inhibitory activity of benzothiazole-chromone hybrid compounds, CAS 681162-39-0 should be prioritized for screening in kinase selectivity panels, particularly those encompassing DDR pathway targets (ATR, ATM, DNA-PK) . The 3-chloro substituent on the benzothiophene ring and the carboxamide linker provide two additional vectors for subsequent hit-to-lead optimization through parallel chemistry approaches. Initial testing at 10 μM in a broad kinase panel is recommended to establish selectivity fingerprints prior to IC50 determination.

Antiviral Drug Discovery: 3CL Protease Inhibitor Scaffold Hopping Program

The indeno-thiazole analog (CAS 681162-40-3) has established the benzo[b]thiophene-2-carboxamide-thiazole chemotype as a validated starting point for SARS-CoV-2 3CL protease inhibition . CAS 681162-39-0 serves as a direct scaffold-hopping partner wherein the chromene oxygen replaces the indeno methylene. This O → CH2 isosteric replacement allows interrogation of whether a hydrogen-bond acceptor at this position is tolerated by the 3CL protease S2 or S4 subsites. Procurement of both analogs enables parallel biochemical IC50 determination and co-crystallography trials.

Antimicrobial SAR Studies Building on Chromeno-Thiazole Core Activity

Derivatives of the 4H-chromeno[4,3-d][1,3]thiazol-2-amine core scaffold have demonstrated moderate antibacterial activity against both Gram-positive (S. aureus MIC = 50 μg/mL; B. subtilis MIC = 30 μg/mL) and Gram-negative (E. coli MIC = 100 μg/mL) strains . CAS 681162-39-0 extends this core with a 3-chloro-benzo[b]thiophene-2-carboxamide substituent at the 2-amino position, a modification that increases molecular weight, lipophilicity, and the number of rotatable bonds. Comparative MIC determination against the same bacterial panel will reveal whether this N-acylation improves, maintains, or abolishes antibacterial activity relative to the parent amine scaffold.

Quote Request

Request a Quote for 3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.